molecular formula C13H17F2NO2S B4422877 1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine

1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine

Cat. No.: B4422877
M. Wt: 289.34 g/mol
InChI Key: FVKHHSDBUUKYQB-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)sulfonyl]-2-ethylpiperidine is a chemical compound characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to an ethylpiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-ethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)sulfonyl]-2-ethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]-2-ethylpiperidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Difluorophenyl)sulfonyl]bicyclo[2.1.0]pentane
  • 3,4-Difluorobenzenesulfonyl chloride

Uniqueness

1-[(3,4-Difluorophenyl)sulfonyl]-2-ethylpiperidine is unique due to its specific structural features, such as the combination of a difluorophenyl group with an ethylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKHHSDBUUKYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine
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1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine
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1-[(3,4-difluorophenyl)sulfonyl]-2-ethylpiperidine

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